molecular formula C20H17ClN4O2S B253899 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

カタログ番号 B253899
分子量: 412.9 g/mol
InChIキー: LSSWLEAURMYRIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. PD0325901 has been extensively studied for its potential as an anti-cancer agent, and

作用機序

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile targets the MAPK pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate the downstream effector proteins ERK1 and ERK2. Inhibition of MEK1/2 by 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile leads to decreased activation of ERK1/2, which in turn leads to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice, suggesting a potential role in the treatment of type 2 diabetes. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has also been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease, suggesting a potential role in the treatment of neurodegenerative disorders.

実験室実験の利点と制限

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and improving overall survival. However, there are also limitations to its use in lab experiments. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, its efficacy may be limited by the development of resistance in cancer cells over time.

将来の方向性

There are several potential future directions for the study of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to synergize with other inhibitors, such as PI3K inhibitors, in preclinical models of cancer. Another area of focus is the development of biomarkers that can predict response to 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile therapy. Finally, there is ongoing research into the development of next-generation MEK inhibitors that may have improved efficacy and fewer off-target effects.

合成法

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline to form 4-(4-chlorophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to yield 4-(4-chlorophenyl)-2,5-dimethoxy-N-methylsulfonamide. The final step involves the reaction of this intermediate with 2-cyano-6-aminopyrimidine to form 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile.

科学的研究の応用

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been tested in preclinical models of various cancers, including melanoma, pancreatic cancer, and colorectal cancer, and has shown promising results in inhibiting tumor growth and improving overall survival.

特性

製品名

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

分子式

C20H17ClN4O2S

分子量

412.9 g/mol

IUPAC名

4-(4-chlorophenyl)-6-(2,5-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H17ClN4O2S/c1-26-14-8-9-17(27-2)16(10-14)23-19-15(11-22)18(24-20(25-19)28-3)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,23,24,25)

InChIキー

LSSWLEAURMYRIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

正規SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。